3-(phenylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
Description
This compound features a pyrrolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system fused at positions 3 and 4 of the pyrrole ring with the pyrimidine ring. Such structural motifs are common in kinase inhibitors and anticancer agents due to their ability to modulate enzyme activity or protein interactions .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(6-7-20-13-4-2-1-3-5-13)18-9-12-8-16-11-17-14(12)10-18/h1-5,8,11H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPAJUYTIMIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3-(phenylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Pyrrolo[3,4-d]pyrimidines have been explored for their ability to inhibit specific kinases involved in cancer progression. The presence of the phenylsulfanyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for anticancer drug development. Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidine can exhibit cytotoxic effects on various cancer cell lines .
- Antiviral Properties :
- Neuroprotective Effects :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of pyrrolo[3,4-d]pyrimidines make them suitable for applications in organic electronics. They can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their ability to facilitate charge transport is advantageous .
- Polymer Chemistry :
Agricultural Chemistry Applications
- Pesticide Development :
- Herbicides :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to altered cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences between the target compound and structurally related analogs from the provided evidence:
Key Observations:
The pyrido[2,3-d]pyrimidine core () introduces a fused pyridine-pyrimidine system, which may influence solubility and metabolic stability compared to the target compound’s pyrrole-based core .
Substituent Effects :
- Phenylsulfanyl vs. Halogenated Aromatics : The phenylsulfanyl group in the target compound may enhance lipophilicity and oxidative stability compared to the 3-fluoro-4-methylphenyl group in BK71231 or the dichloro-substituted pyrrolo[3,4-d]pyrimidine in .
- Linker Diversity : The propan-1-one linker in the target compound and BK71231 contrasts with the amide linker in BK70383, which could affect conformational flexibility and hydrogen-bonding capacity .
Research Findings and Implications
While the provided evidence lacks explicit pharmacological or physicochemical data for the target compound, structural comparisons suggest:
- Kinase Inhibition Potential: The pyrrolo[3,4-d]pyrimidine core is analogous to kinase inhibitors like imatinib, where similar cores interact with ATP-binding pockets .
- Metabolic Considerations : The phenylsulfanyl group may resist oxidative metabolism better than halogenated analogs, as seen in sulfur-containing drugs like cimetidine .
- Synthetic Utility : Compounds like the tert-butyl ester in are likely intermediates for further functionalization, whereas the target compound’s propan-1-one linker may serve as a terminal pharmacophore .
Biological Activity
The compound 3-(phenylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity in detail, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.35 g/mol. The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for various biological activities including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may inhibit certain enzymes or receptors that are crucial for tumor growth and proliferation. The presence of the phenylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies related to the biological activity of pyrrolo[3,4-d]pyrimidine derivatives:
| Study | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 0.015 | Tubulin inhibition |
| Study 2 | MCF-7 | 0.022 | PI3K/Akt/mTOR pathway inhibition |
| Study 3 | HeLa | 0.050 | Apoptosis induction |
| Study 4 | HT-29 | 0.030 | Cell cycle arrest |
Case Study 1: Anticancer Activity
In a study conducted by researchers exploring pyrrolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to This compound displayed potent cytotoxicity against lung cancer cell lines (A549). The lead compound exhibited a GI50 value as low as 15 nM, indicating strong antiproliferative activity. The mechanism was linked to the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells .
Case Study 2: Inhibition of Tumor Growth
Another study evaluated the in vivo efficacy of pyrrolo[3,4-d]pyrimidine derivatives in a xenograft model of hepatocellular carcinoma. Treatment with the lead compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
